molecular formula C13H14BrNO2 B2982186 Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate CAS No. 2008381-46-0

Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B2982186
CAS No.: 2008381-46-0
M. Wt: 296.164
InChI Key: MSCACLSOKNZUTH-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate is an organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry as calcium channel blockers. This compound features a bromine atom at the 5-position and a benzyl ester group at the carboxylate position, which may influence its chemical reactivity and biological activity.

Properties

IUPAC Name

benzyl 5-bromo-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCACLSOKNZUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the following steps are generally involved:

    Starting Materials: Benzyl acetoacetate, 5-bromo-2-pyridinecarboxaldehyde, and ammonium acetate.

    Reaction Conditions: The reaction is usually carried out in ethanol under reflux conditions for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a calcium channel blocker.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate is primarily related to its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the bromine atom and the benzyl ester group, which may confer distinct chemical and biological properties compared to other dihydropyridines.

Biological Activity

Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a calcium channel blocker and its implications in cardiovascular therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research data.

Chemical Structure and Properties

This compound belongs to the dihydropyridine class of compounds, characterized by a bromine substituent at the 5-position and a benzyl ester group. Its molecular formula is C13H12BrNO2C_{13}H_{12}BrNO_2 with a molecular weight of approximately 284.14 g/mol. The compound exhibits properties typical of dihydropyridines, which are known for their role as calcium channel blockers.

The primary mechanism of action of this compound involves its interaction with L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. This inhibition leads to:

  • Vasodilation : Relaxation of blood vessels, which lowers blood pressure.
  • Reduced Cardiac Workload : Decreased myocardial oxygen demand, beneficial in conditions like angina.

Calcium Channel Blocking Activity

Research indicates that dihydropyridine derivatives, including this compound, are effective in modulating calcium channel activity. The compound's ability to inhibit calcium influx has been linked to its potential therapeutic effects in treating hypertension and other cardiovascular diseases .

In Vitro Studies

A study investigating related compounds demonstrated that modifications in the dihydropyridine structure could enhance their biological activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These compounds exhibited pro-apoptotic effects by altering the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 and Bax) and significantly increasing the Bax/Bcl-2 ratio .

Clinical Implications

The implications for cardiovascular health are notable; compounds within this class have been studied for their efficacy in lowering blood pressure and managing heart conditions. The specific action on calcium channels provides a rational basis for their use in clinical settings .

Data Summary Table

Property/ActivityDescription
Molecular Formula C13H12BrNO2C_{13}H_{12}BrNO_2
Molecular Weight 284.14 g/mol
Calcium Channel Blocking Inhibits L-type calcium channels
Vasodilation Induces relaxation of blood vessels
Anticancer Activity Potential pro-apoptotic effects in cancer cell lines
Therapeutic Applications Cardiovascular diseases, hypertension management

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